4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound with a variety of functional groups, including bromine, dimethylamino, phenyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate involves multiple steps. One common method includes the following steps:
Formation of Hydrazone: The hydrazone moiety is formed by reacting an aldehyde or ketone with hydrazine or a substituted hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Scientific Research Applications
4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-ethoxybenzoate
- 4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate
Uniqueness
The uniqueness of 4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
properties
Molecular Formula |
C32H27BrN4O4 |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
[2-[(E)-[[(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate |
InChI |
InChI=1S/C32H27BrN4O4/c1-37(2)27-16-13-22(14-17-27)19-28(35-30(38)23-9-5-3-6-10-23)31(39)36-34-21-25-20-26(33)15-18-29(25)41-32(40)24-11-7-4-8-12-24/h3-21H,1-2H3,(H,35,38)(H,36,39)/b28-19+,34-21+ |
InChI Key |
FOZSMQNUMSGCJD-DRTNWNSLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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